1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Lipophilicity LogP Medicinal Chemistry

This chiral piperazine building block offers a unique trifluoroethyl-phenyl scaffold with elevated LogP (2.39) for improved blood-brain barrier penetration compared to BZP and TFMPP. Its asymmetric center enables stereochemistry-activity relationship studies. Procure this intermediate to access patented histamine H4 receptor antagonist chemistry and ensure fidelity to lead optimization programs. Supply available in ≥95% purity.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS No. 1076195-24-8
Cat. No. B1422924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoro-1-phenylethyl)piperazine
CAS1076195-24-8
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C12H15F3N2/c13-12(14,15)11(10-4-2-1-3-5-10)17-8-6-16-7-9-17/h1-5,11,16H,6-9H2
InChIKeyCQHRSOBOUDXSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoro-1-phenylethyl)piperazine (CAS 1076195-24-8): A Chiral Fluorinated Piperazine Building Block with Distinct Physicochemical Properties


1-(2,2,2-Trifluoro-1-phenylethyl)piperazine (CAS 1076195-24-8) is a synthetic piperazine derivative characterized by a 2,2,2-trifluoro-1-phenylethyl substituent at the N1 position. It has a molecular formula of C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol . The compound is a tertiary amine with a chiral center (one asymmetric atom) and is typically supplied as a research chemical with a purity of ≥95% . Unlike its more widely studied arylpiperazine analogs such as TFMPP (1-(3-trifluoromethylphenyl)piperazine), this compound features a saturated ethyl linker between the piperazine ring and the phenyl group, which substantially alters its lipophilicity, conformational flexibility, and hydrogen-bonding profile. It is referenced in 16 patent families [1], predominantly as a synthetic intermediate or building block in medicinal chemistry programs, though open literature reports of its direct biological activity are currently absent [1].

Why 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine Cannot Be Replaced by Other Piperazine Building Blocks


Generic substitution with other piperazine derivatives, such as 1-benzylpiperazine (BZP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is not scientifically equivalent due to substantial differences in key physicochemical parameters that govern molecular recognition, membrane permeability, and synthetic utility. The target compound exhibits a unique combination of a chiral trifluoromethyl-bearing center, an elevated LogP (2.39) relative to BZP (1.3) and 1-(2,2,2-trifluoroethyl)piperazine (LogP ~0.72–1.05) [1], and a distinct hydrogen-bonding profile (1 H-bond donor, 2 H-bond acceptors) . These properties directly influence compound behavior in both biological assays and downstream synthetic transformations, making direct interchange without re-optimization of reaction conditions or biological activity unreliable. The evidence presented below quantifies these differences and establishes the unique procurement value of this compound.

Quantitative Differentiation of 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine vs. Closest Piperazine Analogs


Lipophilicity (LogP) Comparison vs. 1-Benzylpiperazine (BZP)

The target compound exhibits a significantly higher lipophilicity than the commonly used 1-benzylpiperazine (BZP). The measured LogP for 1-(2,2,2-trifluoro-1-phenylethyl)piperazine is 2.39 , compared to the computed XLogP3 of 1.3 for 1-benzylpiperazine [1]. This difference of +1.09 LogP units translates to an approximately 12-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential. The presence of the trifluoromethyl group and the ethyl linker both contribute to this enhanced lipophilicity.

Lipophilicity LogP Medicinal Chemistry

Lipophilicity Comparison vs. 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

The target compound has a LogP of 2.39 , which is comparable to the XLogP3-AA value of 2.3 reported for 1-(3-trifluoromethylphenyl)piperazine (TFMPP) [1]. While the lipophilicity values are similar (ΔLogP = +0.09), the target compound achieves this level of lipophilicity through a distinct structural motif: a saturated ethyl linker separating the trifluoromethyl group from the piperazine ring, as opposed to the direct aryl substitution in TFMPP. This structural difference introduces a chiral center and alters the compound's three-dimensional conformation and electronic distribution.

Lipophilicity LogP Structure-Activity Relationship

Lipophilicity Comparison vs. 1-(2,2,2-Trifluoroethyl)piperazine

Compared to the simpler trifluoroethyl analog, 1-(2,2,2-trifluoro-1-phenylethyl)piperazine exhibits a marked increase in lipophilicity. The target compound has a LogP of 2.39 , while 1-(2,2,2-trifluoroethyl)piperazine has reported LogP values ranging from 0.72 to 1.05 [1]. This represents an increase of approximately 1.34 to 1.67 LogP units, corresponding to a 20- to 45-fold increase in partition coefficient. The additional phenyl ring in the target compound is the primary driver of this enhanced lipophilicity.

Lipophilicity LogP Fluorine Chemistry

Chiral Center and Structural Complexity as a Differentiator

The target compound contains one asymmetric carbon atom (the carbon bearing the trifluoromethyl, phenyl, and piperazine groups) , making it a chiral molecule with a defined stereocenter. In contrast, the closely related analogs 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(2,2,2-trifluoroethyl)piperazine are all achiral, possessing zero asymmetric atoms [1][2][3]. The target compound's Fsp³ (fraction of sp³-hybridized carbons) is 0.5 , reflecting a higher degree of three-dimensionality compared to the fully aromatic TFMPP (Fsp³ ≈ 0.27).

Chirality Molecular Complexity Stereochemistry

Procurement-Driven Application Scenarios for 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine


Medicinal Chemistry: CNS Drug Discovery Programs Requiring Enhanced Lipophilicity and BBB Penetration

The elevated LogP (2.39) of 1-(2,2,2-trifluoro-1-phenylethyl)piperazine, as established in Section 3, makes it a preferred piperazine building block for central nervous system (CNS) drug discovery campaigns where passive blood-brain barrier (BBB) penetration is a critical design criterion . Compared to the less lipophilic 1-benzylpiperazine (LogP 1.3) [1] and 1-(2,2,2-trifluoroethyl)piperazine (LogP 0.72–1.05) [2], this compound offers significantly higher membrane permeability potential, increasing the likelihood of achieving therapeutically relevant brain exposure for lead compounds derived from this scaffold.

Stereochemistry-Activity Relationship (SSAR) Studies in Drug Discovery

The chiral center present in 1-(2,2,2-trifluoro-1-phenylethyl)piperazine (1 asymmetric atom) enables the exploration of stereochemistry-activity relationships that are not possible with achiral piperazine analogs such as BZP, TFMPP, or 1-(2,2,2-trifluoroethyl)piperazine [3]. Procurement of this compound allows medicinal chemists to synthesize enantiomerically pure derivatives and assess differential target binding, off-target selectivity, and pharmacokinetic profiles, which can be pivotal in optimizing lead compounds for clinical development.

Synthesis of Patent-Exemplified Intermediates for Histamine H4 Receptor Modulators

This compound is cited in 16 patent families [4] and has been identified as a key intermediate in the synthesis of non-imidazole human histamine H4 receptor antagonists [5]. While direct literature on the compound's own biological activity is sparse, its inclusion in patent exemplifications indicates its utility as a building block for generating proprietary chemical matter targeting the histamine H4 receptor, which is implicated in inflammatory and immune disorders. Procuring this specific intermediate ensures fidelity to the patented synthetic routes and the intended chemical space of the disclosed inventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.